molecular formula C15H16ClN3O3 B10904278 {1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone

{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone

Cat. No.: B10904278
M. Wt: 321.76 g/mol
InChI Key: PGVJZDPLQSVCDI-UHFFFAOYSA-N
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Description

{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenoxy group, and a morpholine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenoxyacetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 1-(2-chlorophenoxyacetyl)-1H-pyrazole: This intermediate is formed by reacting the acyl chloride with 1H-pyrazole in the presence of a base like triethylamine.

    Formation of the final compound: The final step involves reacting the intermediate with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-bromophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone
  • {1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone
  • {1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone

Uniqueness

The presence of the chlorophenoxy group in {1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

[1-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H16ClN3O3/c16-12-3-1-2-4-14(12)22-11-19-6-5-13(17-19)15(20)18-7-9-21-10-8-18/h1-6H,7-11H2

InChI Key

PGVJZDPLQSVCDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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